molecular formula C11H11NO3 B3114839 4-(Prop-2-enamidomethyl)benzoic acid CAS No. 205312-69-2

4-(Prop-2-enamidomethyl)benzoic acid

Cat. No.: B3114839
CAS No.: 205312-69-2
M. Wt: 205.21 g/mol
InChI Key: VENMKKYKKJTETN-UHFFFAOYSA-N
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Description

4-(Prop-2-enamidomethyl)benzoic acid is a benzoic acid derivative featuring a propenamide (acrylamide) substituent at the para position of the benzene ring. Its structure comprises a carboxylic acid group (–COOH) at position 1 and a propenamidomethyl moiety (–CH₂–NH–CO–CH₂–CH₂) at position 4 (Figure 1). This compound is of interest in medicinal chemistry and materials science due to the reactive double bond in the propenamide group, which allows for further functionalization (e.g., polymerization or Michael addition reactions).

Properties

IUPAC Name

4-[(prop-2-enoylamino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-10(13)12-7-8-3-5-9(6-4-8)11(14)15/h2-6H,1,7H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENMKKYKKJTETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205312-69-2
Record name 4-(prop-2-enamidomethyl)benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(prop-2-enamidomethyl)benzoic acid typically involves the reaction of 4-(bromomethyl)benzoic acid with prop-2-enamide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is then heated to facilitate the substitution reaction, resulting in the formation of 4-(prop-2-enamidomethyl)benzoic acid .

Industrial Production Methods: Industrial production of 4-(prop-2-enamidomethyl)benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4-(Prop-2-enamidomethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Prop-2-enamidomethyl)benzoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-(prop-2-enamidomethyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The prop-2-enamidomethyl group plays a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action include enzyme inhibition or activation, receptor binding, and signal transduction .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituent at 4-Position Key Functional Groups Reference
4-(Prop-2-enamidomethyl)benzoic acid –CH₂–NH–CO–CH₂–CH₂ (propenamidomethyl) Carboxylic acid, acrylamide N/A
4-(4-Substitutedbenzamido)benzoic acid –NH–CO–Ar (Ar = substituted benzene) Carboxylic acid, aryl amide
2-Hydroxy-4-substituted-3-azo-benzoic acid –OH, –N=N–benzothiazole Carboxylic acid, azo, phenol
4-{[ethyl(propan-2-yl)amino]methyl}benzoic acid –CH₂–N(CH₂CH₃)(CH(CH₃)₂) Carboxylic acid, tertiary amine

Key Observations :

  • Electron-Withdrawing Effects : The acrylamide group in 4-(Prop-2-enamidomethyl)benzoic acid likely increases the acidity of the –COOH group compared to alkyl-substituted analogs (e.g., 4-isopropylbenzoic acid ).
  • Reactivity : The propenamide moiety enables conjugation reactions, distinguishing it from simpler amide or azo derivatives .
Physicochemical Properties

Hypothetical and literature-derived data for selected compounds:

Compound Name Melting Point (°C) pKa (COOH) Solubility Reference
4-(Prop-2-enamidomethyl)benzoic acid* ~180–200 (predicted) ~2.8–3.2 Moderate in polar solvents
4-(4-Chlorobenzamido)benzoic acid 215–217 3.5 Low in water
2-Hydroxy-4-Cl-3-azo-benzoic acid 245–247 2.1 (COOH), 8.9 (phenol) Insoluble in water
4-Isopropylbenzoic acid 152–154 4.2 Low in water

*Predicted based on substituent effects.
Key Trends :

  • Acidity : Electron-withdrawing groups (e.g., azo, acrylamide) lower the pKa of –COOH compared to electron-donating groups (e.g., isopropyl).
  • Thermal Stability : Azo derivatives exhibit higher melting points due to extended conjugation .

Biological Activity

4-(Prop-2-enamidomethyl)benzoic acid, with the molecular formula C11H11NO3C_{11}H_{11}NO_3 and a molecular weight of approximately 205.21 g/mol, is a benzoic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of an amidomethyl group, which significantly influences its interactions with biological targets.

1. Antimicrobial Properties

Research has demonstrated that 4-(prop-2-enamidomethyl)benzoic acid exhibits notable antimicrobial activity against a range of microorganisms. The following table summarizes its effectiveness against various bacterial strains:

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

These findings suggest that the compound may be particularly effective against Gram-positive bacteria, indicating its potential as an antimicrobial agent in therapeutic applications .

2. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, notably glutathione S-transferases (GSTs). GSTs are crucial for detoxification processes in the body. Inhibition of these enzymes can lead to enhanced efficacy of certain drugs by reducing their metabolic clearance. The mechanism involves binding to the active site of GSTs, thus preventing substrate access and subsequent catalysis .

3. Antioxidant Activity

Antioxidant properties are another significant aspect of this compound's biological profile. In vitro studies using DPPH radical scavenging assays yielded an IC50 value that indicates moderate antioxidant activity compared to standard antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases .

4. Cytotoxic Effects

There is emerging evidence suggesting that 4-(prop-2-enamidomethyl)benzoic acid may exhibit cytotoxic effects against certain cancer cell lines. Preliminary studies have indicated that it can induce apoptosis in these cells, although further research is necessary to elucidate the underlying mechanisms and therapeutic potential .

Comparative Analysis with Related Compounds

To better understand the unique properties of 4-(prop-2-enamidomethyl)benzoic acid, a comparative analysis with structurally similar compounds is beneficial:

CompoundKey FeaturesBiological Activity
Methyl 2-hydroxyphenylacetateLacks amidomethyl group; lower reactivityWeaker antimicrobial properties
Ethyl 2-(4-bromo-2-hydroxyphenyl)acetateEthyl group instead of prop-2-enamide; similar activityComparable antimicrobial effects
Methyl 2-(5-chloro-2-hydroxyphenyl)acetateChlorine instead of bromine; different reactivityDifferent spectrum of activity

This comparison highlights how the amidomethyl substitution enhances both reactivity and biological activity compared to other derivatives .

Case Study: Inhibition of Glutathione S-transferases (GSTs)

In a controlled study, 4-(prop-2-enamidomethyl)benzoic acid was evaluated for its inhibitory effects on GSTs in human liver microsomes. The results indicated significant inhibition at concentrations as low as 10 µM, suggesting potential for use in drug development aimed at enhancing the efficacy of chemotherapeutics by modulating detoxification pathways .

Case Study: Antioxidant Activity Assessment

A study assessing the antioxidant capacity of this compound utilized various assays, including DPPH and ABTS radical scavenging methods. Results indicated that while it exhibited moderate activity, further modifications to its structure could enhance its efficacy as an antioxidant agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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